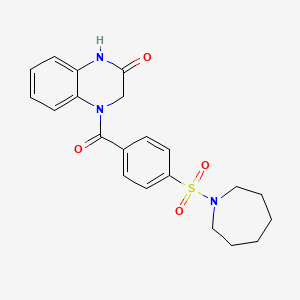

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as AQ-1, is a small molecule compound that has gained attention in scientific research due to its potential applications in various fields. AQ-1 is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action is still being studied.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Synthesis and Activity Studies : Research on azepane derivatives, such as those found in the study of synthesis and antiinflammatory and analgesic activity of pyrrolopyrrole and azepine compounds, indicates their potential for developing new pharmacological agents. These compounds have been evaluated for their analgesic and anti-inflammatory properties, highlighting the importance of structural modifications for enhancing biological activity (Muchowski et al., 1985).

PKB Inhibitors Development

Optimization of Azepane Derivatives : The structure-based optimization of azepane derivatives for inhibiting protein kinase B (PKB) showcases the application of these compounds in targeting specific enzymes involved in disease pathways. Through molecular modeling and pharmacological evaluation, novel azepane compounds have been designed and synthesized, demonstrating significant inhibitory activity against PKB, a key player in cancer and other diseases (Breitenlechner et al., 2004).

Chemical Transformations and Reactivity

Cycloaddition Reactions : Studies on cycloaddition reactions involving azepine derivatives illustrate the versatility of these compounds in chemical synthesis. The research on [2+4] and [6+4] type cycloaddition reactions with azepine and diazepine compounds sheds light on their potential as intermediates in the synthesis of complex molecular architectures, opening avenues for the development of novel materials and pharmaceuticals (Saito et al., 1986).

Advanced Material Development

Aggregation Enhanced Emission : Research into the tuning of aggregation-enhanced emission from naphthalimide derivatives, which share structural similarities with quinoxaline frameworks, highlights the application of these compounds in developing advanced materials with unique photophysical properties. Such materials are of interest for applications in optoelectronics, sensing, and imaging (Srivastava et al., 2016).

properties

IUPAC Name |

4-[4-(azepan-1-ylsulfonyl)benzoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-20-15-24(19-8-4-3-7-18(19)22-20)21(26)16-9-11-17(12-10-16)29(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYBMXUQXMUTQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)

![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)

![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)